2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide
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Overview
Description
2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a thiophene ring attached via an ethenesulfonyl group.
Preparation Methods
The synthesis of 2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with 2-(thiophen-3-yl)ethenesulfonamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Chemical Reactions Analysis
2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Scientific Research Applications
2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide can be compared with other similar compounds, such as:
2,4-Dichloro-N-(1,1-dioxo-tetrahydro-thiophen-3-yl)-benzamide: This compound has a similar structure but with a different substituent on the thiophene ring.
2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: This compound features a benzodioxin ring instead of a thiophene ring.
N-(1,1-dioxo-tetrahydro-thiophen-3-yl)-4-nitro-benzamide: This compound has a nitro group on the benzene ring, which can alter its chemical and biological properties.
Properties
CAS No. |
918635-19-5 |
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Molecular Formula |
C13H9Cl2NO3S2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-thiophen-3-ylethenylsulfonyl)benzamide |
InChI |
InChI=1S/C13H9Cl2NO3S2/c14-10-1-2-11(12(15)7-10)13(17)16-21(18,19)6-4-9-3-5-20-8-9/h1-8H,(H,16,17) |
InChI Key |
RVYIQMUHCLUKMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C=CC2=CSC=C2 |
Origin of Product |
United States |
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